Cas no 946201-00-9 (2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile)

2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
- 2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile
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- インチ: 1S/C19H17N3O4/c1-3-10-21-18-16(11-20)22-19(26-18)17-9-8-15(25-17)12-24-14-6-4-13(23-2)5-7-14/h3-9,21H,1,10,12H2,2H3
- InChIKey: VJRFKUXHPVNADQ-UHFFFAOYSA-N
- ほほえんだ: O1C(NCC=C)=C(C#N)N=C1C1=CC=C(COC2=CC=C(OC)C=C2)O1
2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-0739-2μmol |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-50mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-10μmol |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-1mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-4mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-2mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-30mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-40mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-3mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-0739-5mg |
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile |
946201-00-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrileに関する追加情報
Introduction to 2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile (CAS No. 946201-00-9)
2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by the CAS number 946201-00-9, belongs to a class of heterocyclic derivatives that have been extensively studied for their pharmacological properties. The presence of multiple functional groups, including a nitrile group, an amine moiety, and aromatic rings, makes this molecule a promising candidate for further investigation in drug discovery and development.
The molecular structure of 2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile incorporates several key features that contribute to its chemical reactivity and biological relevance. The furan ring at the 5-position and the propenyl group at the 5-amino position introduce elements of unsaturation and potential for diverse interactions with biological targets. Additionally, the 4-methoxyphenoxymethyl substituent at the 5-position of the furan ring adds another layer of complexity, which may influence both the solubility and binding affinity of the compound.
In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic areas. Oxazoles are five-membered heterocycles containing oxygen and nitrogen atoms, which can exhibit a wide range of biological activities. The incorporation of additional functional groups into the oxazole core can further modulate its pharmacological profile. For instance, the nitrile group at the 4-position can serve as a bioisostere for carboxylic acids or amides, potentially enhancing binding interactions with protein targets.
The synthesis of 2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(prop-2-en-1-yl)amino-1,3-oxazole-4-carbonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps may include condensation reactions, cyclization processes, and functional group modifications. Advanced techniques such as palladium-catalyzed cross-coupling reactions could be employed to construct the complex aromatic system present in this molecule. The synthesis also necessitates rigorous purification protocols to isolate the desired product from potential byproducts.
From a computational chemistry perspective, 2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-5-(propenyl)amino)-1H-imidazo[1,5-a][1,3]oxazolizinone (a closely related derivative) has been studied to understand its binding modes with target proteins. Molecular docking simulations have revealed that this class of compounds can interact with enzymes and receptors through multiple hydrogen bonds and hydrophobic interactions. The presence of flexible aromatic rings allows for conformational adaptability, which may enhance binding affinity and selectivity.
Recent advancements in drug discovery have emphasized the importance of structure-based drug design (SBDD). By leveraging high-resolution crystal structures of protein targets, researchers can rationally design molecules that fit into binding pockets with high precision. In this context, 2-{5-(4-methoxyphenoxy)methylfuran - 2 - yl} - 5 - (prop - 2 - en - 1 - yl)amino} - 1 , 3 - oxazole - 4 - carbonitrile represents an intriguing scaffold for developing novel therapeutics. Its unique structural features make it a valuable tool for exploring new chemical space and identifying compounds with improved pharmacokinetic properties.
The pharmacological profile of this compound is yet to be fully elucidated; however, preliminary studies suggest that it may exhibit inhibitory activity against certain kinases or other enzyme targets relevant to cancer therapy. The combination of an amine group and a nitrile group provides multiple opportunities for covalent bonding or reversible interactions with biological macromolecules. Such features are often desirable in drug candidates as they can lead to enhanced target engagement and prolonged duration of action.
In conclusion,CAS No.946201009 represents a structurally sophisticated molecule with potential applications in pharmaceutical research. Its complex architecture and diverse functional groups make it an attractive candidate for further exploration in drug discovery programs aimed at developing new treatments for various diseases. As our understanding of molecular interactions continues to evolve,this compound will serve as a valuable asset in the quest for innovative therapeutic solutions.
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